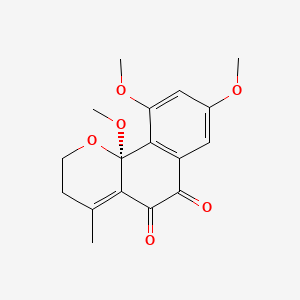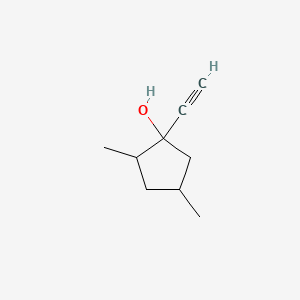
methyl 6-oxo-3H-purine-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-oxo-3H-purine-9-carboxylate is a purine derivative with a molecular formula of C7H6N4O3. This compound is part of a broader class of purine derivatives, which are known for their significant biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of methyl 6-oxo-3H-purine-9-carboxylate typically involves the reaction of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with various reagents. One common method includes converting the starting material into a diazonium salt, followed by subsequent reactions with phenol, naphthalen-2-ol, or other aromatic compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 6-oxo-3H-purine-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different purine derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.
Applications De Recherche Scientifique
Methyl 6-oxo-3H-purine-9-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of methyl 6-oxo-3H-purine-9-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound’s anticancer activity is attributed to its ability to interfere with the folate-dependent purine and pyrimidine synthesis pathways.
Comparaison Avec Des Composés Similaires
Methyl 6-oxo-3H-purine-9-carboxylate can be compared with other purine derivatives, such as:
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: This compound is also a purine nucleoside analog with significant anticancer activity.
Methyl 6-oxo-3,6-dihydro-9H-purine-9-carboxylate: Another similar compound with a slightly different structure but similar biological activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H6N4O3 |
|---|---|
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
methyl 6-oxo-1H-purine-9-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12) |
Clé InChI |
GBLXVTXYQUGVRC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C=NC2=C1N=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)











